(S)-carbinoxamine maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1078131-59-5 |
|---|---|
Molecular Formula |
C20H23ClN2O5 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m0./s1 |
InChI Key |
GVNWHCVWDRNXAZ-ZSJYYTRTSA-N |
SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN(C)CCO[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
solubility |
61 [ug/mL] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure S Carbinoxamine Maleate
Challenges in Racemic Resolution and Traditional Syntheses of Carbinoxamine (B1668352)
Historically, the production of enantiomerically pure compounds like (S)-carbinoxamine relied on the resolution of racemic mixtures. Traditional synthesis of carbinoxamine typically involves the reaction of 4-chlorophenyl magnesium bromide with picolinaldehyde to form the racemic alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol. gpatindia.com This alcohol is then reacted with 2-chloro-N,N-dimethylethanamine to yield racemic carbinoxamine. gpatindia.com
The separation of the desired (S)-enantiomer from the racemic mixture presents several challenges. The most common method, classical chiral resolution, involves the formation of diastereomeric salts by reacting the racemic base with a chiral acid, such as tartaric acid. wikipedia.orgcore.ac.uk The resulting diastereomers, having different physical properties, can then be separated by fractional crystallization. wikipedia.org However, this process is often laborious and suffers from low yields, as the theoretical maximum yield for the desired enantiomer is only 50%. wikipedia.orgrsc.org The remaining 50% of the undesired (R)-enantiomer is typically discarded, leading to significant material waste. rsc.org Furthermore, the success of diastereomeric crystallization is highly dependent on the differential solubility of the diastereomeric salts, which can be difficult to predict and optimize. wikipedia.org In the case of carbinoxamine, resolution with tartaric acid has been reported to be challenging, with some attempts yielding only oily residues. core.ac.uk
Catalytic Asymmetric Synthesis Approaches for (S)-Carbinoxamine Precursors
To overcome the inefficiencies of racemic resolution, modern synthetic strategies focus on the direct, enantioselective synthesis of the key chiral intermediate, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. Catalytic asymmetric synthesis offers a more atom-economical and efficient route to the desired enantiomer.
Rhodium and Carbene Catalysis in Chiral Alcohol Synthesis
One promising approach involves the use of rhodium and carbene co-catalysis for the asymmetric arylation of an aldehyde. A patented method describes the condensation of 2-pyridinecarboxaldehyde (B72084) with p-chlorophenylboronic acid in the presence of a rhodium catalyst and a chiral N-heterocyclic carbene (NHC) ligand. google.com This reaction directly produces the optically pure (S)-(4-chlorophenyl)-2-pyridinemethanol, a key precursor to (S)-carbinoxamine. google.com This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and high efficiency, making it suitable for industrial-scale production. google.com
Oxazaborolidine-Catalyzed Enantioselective Carbonyl Reductions
Another powerful tool for the synthesis of chiral alcohols is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst. This method facilitates the enantioselective reduction of a prochiral ketone to the corresponding chiral alcohol. In the context of (S)-carbinoxamine synthesis, this would involve the reduction of 4-chloro-2-benzoylpyridine. The oxazaborolidine catalyst, being chiral, directs the hydride attack from a borane (B79455) reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The high enantioselectivity and predictability of the CBS reduction make it a valuable strategy for producing the chiral alcohol precursor of (S)-carbinoxamine with high optical purity.
Stereoselective Etherification Reactions in (S)-Carbinoxamine Synthesis
Once the enantiopure (S)-(4-chlorophenyl)(pyridin-2-yl)methanol is obtained, the subsequent etherification step must proceed without racemization of the chiral center. The Williamson ether synthesis is a common method employed for this transformation. google.com This reaction involves the deprotonation of the chiral alcohol with a base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide, such as 2-chloro-N,N-dimethylethanamine. google.com To ensure the retention of stereochemical integrity, the reaction conditions must be carefully controlled to avoid any side reactions that could lead to racemization. The choice of base and solvent is critical in this regard.
A more recent development in the synthesis of carbinoxamine involves a photocatalytic approach for the α-C(sp³)–H 2-pyridylation of ethers. nih.govrsc.orgrsc.org While this particular study focused on the synthesis of racemic carbinoxamine, the principles could potentially be adapted for a stereoselective synthesis. nih.govrsc.orgrsc.org
Process Optimization for Enhanced Enantiomeric Excess and Yield
The enantiomeric purity of carbinoxamine can be determined using chiral high-performance liquid chromatography (HPLC). researchgate.netoup.com Chiral stationary phases, such as Chiralpak ID, have been shown to provide excellent separation of the carbinoxamine enantiomers, allowing for accurate determination of the enantiomeric excess. researchgate.net
Exploration of Novel Reaction Pathways for (S)-Carbinoxamine Derivatives
Research into novel reaction pathways not only aims to improve the synthesis of (S)-carbinoxamine itself but also to access a wider range of derivatives with potentially improved pharmacological properties. The development of new catalytic systems and synthetic methodologies can open doors to structural modifications of the carbinoxamine scaffold. For instance, the photocatalytic C-H activation strategy mentioned earlier could potentially be extended to other substituted pyridines and ethers, leading to a library of carbinoxamine analogs. nih.govrsc.orgrsc.org The exploration of such novel pathways is essential for the discovery of next-generation antihistamines.
Molecular Pharmacology and Receptor Interaction Mechanisms of S Carbinoxamine
Histamine (B1213489) H1-Receptor Antagonism: Stereochemical Basis of Action
(S)-Carbinoxamine is a first-generation antihistamine belonging to the ethanolamine (B43304) class. drugbank.comnih.gov Its primary mechanism of action involves antagonizing the H1 histamine receptor. medchemexpress.comebi.ac.uk This action is stereoselective, meaning the (S)-enantiomer exhibits different activity compared to its (R)-enantiomer. nih.gov
Competitive Binding Kinetics with Endogenous Histamine
Carbinoxamine (B1668352) acts as a competitive antagonist for histamine at H1-receptor sites. drugbank.combiocomppharma.com This means that it binds to the same receptor sites as histamine, thereby blocking histamine's effects. drugbank.comnih.govnih.gov This competitive antagonism reduces the negative symptoms associated with histamine release, such as vasodilation, increased vascular permeability, and bronchial constriction. nih.gov The affinity of carbinoxamine for these receptors has been studied, demonstrating its potency as an H1-receptor antagonist. researchgate.net
Molecular Docking and Binding Site Characterization of (S)-Carbinoxamine
Molecular docking studies have been employed to understand the interaction between (S)-carbinoxamine and the H1 receptor. These studies help to visualize and analyze the binding at a molecular level. researchgate.net Research suggests that the interaction involves the tertiary nitrogen atom of the antagonist and an aromatic system, which are thought to interact with an aspartate residue and phenylalanine residues of the H1-receptor protein, respectively. researchgate.net Crystallographic studies have determined the absolute configuration of carbinoxamine to be S in certain crystal forms. researchgate.net Docking experiments have indicated that the (S)-carbinoxamine enantiomer forms more stable inclusion complexes with the receptor compared to the (R)-enantiomer. core.ac.uk
Anticholinergic Activity: Elucidation of Molecular Pathways
In addition to its antihistaminic effects, carbinoxamine also exhibits anticholinergic properties. biocomppharma.comwikipedia.org This activity is attributed to its ability to act as a muscarinic antagonist. nih.govnih.gov
Stereospecific Interactions with Muscarinic Receptors
The anticholinergic action of carbinoxamine is believed to stem from a central antimuscarinic effect. drugbank.compediatriconcall.com While detailed stereospecific interaction data with muscarinic receptors is less abundant in readily available literature, the structural similarity of carbinoxamine to other anticholinergic agents suggests that its stereochemistry likely plays a role in its affinity and efficacy at these receptors. First-generation ethanolamine antihistamines, as a class, are known for their significant antimuscarinic activity. drugbank.com
Mechanistic Contributions to Specific Biological Effects
The anticholinergic properties of carbinoxamine contribute to some of its biological effects. biocomppharma.com For instance, the drying effect often associated with first-generation antihistamines is a result of this anticholinergic action. biocomppharma.com This activity may also be responsible for its antiemetic effects, although the precise mechanism is not fully understood. drugbank.compediatriconcall.com
Stereospecificity in Downstream Signal Transduction Pathways
The binding of (S)-carbinoxamine to the H1 receptor initiates a cascade of intracellular events known as signal transduction. As an antagonist, it blocks the signal transduction pathway normally activated by histamine. The H1-receptor is a G-protein coupled receptor (GPCR). wikipedia.org When histamine binds, it activates the G-protein, leading to downstream signaling through intermediaries like cyclic AMP, cyclic GMP, calcium, and nuclear factor kappa B (NF-κB). wikipedia.org By competitively inhibiting histamine binding, (S)-carbinoxamine prevents the activation of these pathways. This blockade of signal transduction ultimately leads to the reduction of inflammatory responses.
The stereoselectivity observed in receptor binding is expected to translate to the downstream signaling effects, with the more potent (S)-enantiomer producing a greater inhibition of these pathways at a given concentration compared to the (R)-enantiomer.
Enantioselective Pharmacokinetic and Biotransformation Studies of Carbinoxamine Enantiomers
Stereochemical Considerations in Compound Absorption and Distribution
The absorption and distribution of drugs can be influenced by their stereochemistry. nih.gov Cell membranes and plasma proteins can exhibit stereospecific binding, potentially leading to differences in the absorption rates and volumes of distribution between enantiomers. nih.gov
However, studies investigating the pharmacokinetic profiles of carbinoxamine (B1668352) enantiomers in rats have indicated that the absorption and distribution processes are not stereoselective. rsc.orgresearchgate.netrsc.org Following oral administration of racemic carbinoxamine, the plasma concentrations of the (+) and (-) enantiomers did not show significant differences in their absorption characteristics. rsc.orgresearchgate.net This suggests that the initial uptake and systemic distribution of the two enantiomers occur to a similar extent.
Hepatic Metabolism Pathways and Enantioselective Biotransformation
Metabolism is a key pharmacokinetic event where enantioselectivity is frequently observed, as metabolic enzymes can recognize and process enantiomers as distinct substrates. nih.gov The liver is the primary site of drug metabolism, where cytochrome P450 (CYP) enzymes play a crucial role. nih.govnih.gov
In Vitro and In Vivo Metabolism by Cytochrome P450 Enzymes
The metabolism of carbinoxamine involves several cytochrome P450 enzymes. While specific studies detailing the enantioselective metabolism of carbinoxamine by individual CYP isozymes are limited, it is known that CYP enzymes like CYP2D6, CYP3A4, and CYP2C19 are often involved in the metabolism of chiral drugs. nih.gov For instance, CYP2D6 is known to metabolize both enantiomers of venlafaxine, but with greater stereoselectivity for the (R)-enantiomer. nih.gov In the case of carbinoxamine, studies in human volunteers have identified several metabolites, indicating that the drug undergoes significant biotransformation. koreascience.kr The potential for stereoselective metabolism by CYP enzymes exists, although direct evidence for carbinoxamine is not extensively documented in the provided search results.
Identification and Characterization of Stereospecific Metabolites
The metabolism of carbinoxamine in humans leads to the formation of several metabolites. koreascience.kr Following oral administration, nonconjugated metabolites identified in urine include nor-carbinoxamine and bis-nor-carbinoxamine, which are products of N-demethylation. koreascience.kr The parent drug and these demethylated metabolites are also found as conjugated forms, likely glucuronides. koreascience.kr
The metabolic pathways observed in humans differ from those previously reported in rats. koreascience.kr While the provided research does not explicitly detail the stereospecific characterization of each carbinoxamine metabolite, the process of metabolism itself, particularly enzymatic reactions, is inherently stereoselective. nih.gov Therefore, it is highly probable that the formation of nor-carbinoxamine and bis-nor-carbinoxamine from (S)-carbinoxamine and (R)-carbinoxamine occurs at different rates, leading to different plasma concentrations of the respective stereoisomeric metabolites. However, specific analytical data on the stereochemistry of these metabolites is not available in the provided search results.
Comparative Elimination Profiles of Carbinoxamine Enantiomers
The elimination of a drug and its metabolites from the body is a critical component of its pharmacokinetic profile. In the case of carbinoxamine, studies in rats have shown that the elimination process of the enantiomers is not stereoselective. rsc.orgresearchgate.netrsc.org This finding is consistent with the lack of stereoselectivity observed in the absorption and distribution phases in this animal model. rsc.orgresearchgate.net
Below is a table summarizing the pharmacokinetic parameters of carbinoxamine enantiomers in rats from a study utilizing a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
| Parameter | (+)-Carbinoxamine | (-)-Carbinoxamine |
|---|---|---|
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
Investigation of Chiral Inversion Phenomena in Biological Systems
Chiral inversion is a phenomenon where one enantiomer is converted into its opposite enantiomer in a biological system. nih.gov This process can have significant implications for the pharmacologic activity and safety of a chiral drug.
Investigations into the pharmacokinetics of carbinoxamine enantiomers in rats have specifically looked for evidence of chiral inversion. rsc.orgresearchgate.net These studies have consistently reported that chiral inversion does not occur for carbinoxamine in this species. rsc.orgresearchgate.netrsc.org This means that (S)-carbinoxamine is not converted to (R)-carbinoxamine, and vice versa, within the biological system of the rat. The absence of chiral inversion simplifies the pharmacokinetic profile, as the disposition of each enantiomer can be considered independently without the complication of interconversion.
Advanced Analytical and Bioanalytical Methodologies for S Carbinoxamine Enantiomers
Chromatographic Techniques for Enantioseparation
Chromatography stands as a primary tool for the separation of chiral compounds. For carbinoxamine (B1668352) enantiomers, various chromatographic methods have been developed and validated to ensure accurate analysis in different matrices.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust chiral HPLC method is fundamental for the separation of (S)-carbinoxamine from its R-enantiomer. Research has shown that polysaccharide-based chiral stationary phases (CSPs) are particularly effective. For instance, a stereoselective HPLC method was developed for the chiral separation of six antihistamines, including carbinoxamine. oup.com This study explored the impact of mobile phase additives, column temperature, and flow rate on retention time and resolution. oup.com
Another study focused on the enantiomeric separation of carbinoxamine and four other antihistamines using Chiralpak IA and Chiralpak ID columns. rsc.org The optimal separation for carbinoxamine was achieved on a Chiralpak ID column with a mobile phase consisting of acetonitrile-water-ammonia solution (90:10:0.1, v/v/v), which resulted in a baseline resolution of 3.82. rsc.orgresearchgate.net This method was subsequently validated according to ICH Q2(R1) guidelines, demonstrating high accuracy and precision, making it suitable for determining the enantiomeric purity of (S)-carbinoxamine in pharmaceutical products. researcher.life
A selective chiral HPLC method was also developed and validated for the separation and quantification of (d)- and (l)-carbinoxamine enantiomers in human plasma using an amylose (B160209) tris(5-chloro-2-methylphenylcarbamate) column. researcher.life
Table 1: Chiral HPLC Method Parameters for Carbinoxamine Enantiomers
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak ID rsc.orgresearchgate.net | Amylose tris(5-chloro-2-methylphenylcarbamate) researcher.life |
| Mobile Phase | Acetonitrile-water-ammonia solution (90:10:0.1, v/v/v) rsc.orgresearchgate.net | n-Hexane, ethanol, or isopropanol (B130326) with DEA as additive oup.com |
| Resolution (Rs) | 3.82 rsc.orgresearchgate.net | Not specified |
| Detection Wavelength | Not specified | 227 nm oup.com |
| Application | Enantioselective pharmacokinetic study in rat plasma rsc.orgresearchgate.net | Separation in human plasma researcher.life |
This table presents a summary of different validated chiral HPLC methods for the separation of carbinoxamine enantiomers.
HPLC-Mass Spectrometry (HPLC-MS/MS) for Stereospecific Quantification
For highly sensitive and specific quantification, especially in biological matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. nih.gov An enantioselective HPLC-MS/MS method has been successfully developed and validated for the determination of carbinoxamine enantiomers in rat plasma. rsc.orgresearchgate.net This method demonstrated good linearity over a concentration range of 0.1–100 ng/mL for both enantiomers. rsc.org The accuracy of this method ranged from 87.4% to 113.8%, with intra-day and inter-day precision below 9.4%. rsc.orgresearchgate.net
This HPLC-MS/MS method utilized a Chiralpak ID column and was applied to evaluate the pharmacokinetic profiles of carbinoxamine enantiomers, revealing no stereoselective absorption or elimination and no chiral inversion in rats. rsc.orgresearchgate.net Another simple reverse-phase HPLC-MS/MS method was developed for carbinoxamine determination in human plasma using a protein precipitation technique for sample preparation. researchgate.net
Table 2: Validation Parameters of an Enantioselective HPLC-MS/MS Method for Carbinoxamine Enantiomers in Rat Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.1–100 ng/mL | rsc.org |
| Correlation Coefficient (r) | > 0.99 | rsc.org |
| Accuracy | 87.4% to 113.8% | rsc.orgresearchgate.net |
| Intra-day Precision | < 9.4% | rsc.orgresearchgate.net |
| Inter-day Precision | < 9.4% | rsc.orgresearchgate.net |
This table summarizes the key validation parameters of a developed HPLC-MS/MS method for the stereospecific quantification of carbinoxamine enantiomers.
Gas Chromatography (GC) for Volatile Carbinoxamine Metabolites
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile metabolites. A screening procedure using computerized GC-MS has been described for the detection of various alkanolamine antihistamines, including carbinoxamine, and their metabolites in urine. nih.gov This method involves acid hydrolysis and acetylation of the urine extract before analysis. nih.gov
The metabolic profile of carbinoxamine in rat urine has been determined using GC-MS after derivatization with MSTFA/TMSCI. koreascience.kr This analysis identified several metabolites, including norcarbinoxamine and bis-norcarbinoxamine, in both free and conjugated forms. koreascience.kr These findings suggest that in rats, the primary metabolic pathway for carbinoxamine involves O-demethylation followed by conjugation. koreascience.kr
Method Validation and Performance Metrics in Enantiomeric Quantification
The validation of analytical methods is essential to ensure the reliability and reproducibility of results. For the enantiomeric quantification of (S)-carbinoxamine, this process involves a rigorous evaluation of several key performance metrics.
Evaluation of Linearity, Accuracy, Precision, and Robustness
The development of reliable analytical methods for (S)-carbinoxamine hinges on establishing several key performance parameters.
Linearity is a critical parameter, demonstrating that the method's response is directly proportional to the concentration of the analyte over a specific range. For the enantiomers of carbinoxamine, good linearity, with a correlation coefficient (r²) greater than 0.99, has been demonstrated in various studies. researchgate.netresearchgate.netresearchgate.net For instance, one high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method showed a linear range of 0.1 to 100 ng/mL for both (+)- and (-)-carbinoxamine. researchgate.netresearchgate.netresearchgate.net Another HPLC method with ultraviolet detection established linearity over a concentration range of 5–200 ng/mL in human plasma. nih.govgrafiati.comthieme-connect.com A spectrophotometric method also showed linearity in the concentration range of 0.75-10.0 µg/ml. researchgate.net
Accuracy refers to the closeness of the measured value to the true value. For carbinoxamine enantiomers, accuracy has been reported to be within the acceptable range of 85-115%. One HPLC-MS/MS method reported accuracy ranging from 87.4% to 113.8%. researchgate.netresearchgate.netresearchgate.net Another HPLC method demonstrated accuracy between 98.87% and 108.0%. nih.govgrafiati.comthieme-connect.com Spectrophotometric methods have also achieved high accuracy, with recovery values around 100 ± 2%. researchgate.net
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For carbinoxamine analysis, intra-day and inter-day precision are evaluated. Studies have reported precision values below 15%, which is a generally accepted limit. For example, an HPLC-MS/MS method showed intra-day and inter-day precision below 9.4%. researchgate.netresearchgate.netresearchgate.net Another HPLC method reported precision ranging from 1.902% to 14.90%. nih.govgrafiati.comthieme-connect.com
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. While specific robustness data for (S)-carbinoxamine enantiomer analysis is not extensively detailed in the provided search results, it is a standard component of method validation as per ICH guidelines. eurjchem.comscielo.br
Table 1: Linearity, Accuracy, and Precision Data for Carbinoxamine Enantiomer Analysis
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| HPLC-MS/MS researchgate.netresearchgate.netresearchgate.net | 0.1 - 100 ng/mL | > 0.99 | 87.4 - 113.8 | < 9.4 |
| HPLC-UV nih.govgrafiati.comthieme-connect.com | 5 - 200 ng/mL | > 0.99 | 98.87 - 108.0 | 1.902 - 14.90 |
| Spectrophotometry researchgate.net | 0.75 - 10.0 µg/mL | Not specified | 100 ± 2 | 1.55 - 3.87 |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For carbinoxamine, various methods have established these limits. An LC-MS/MS method for carbinoxamine in human plasma reported an LOD of 0.178 ng/mL and an LOQ of 0.5 ng/mL. slideshare.netiosrjournals.orgresearchgate.net A spectrophotometric method was able to achieve an even lower LOD of 0.66 ng/mL and an LOQ of 1.99 ng/mL. researchgate.net Another HPLC method with UV detection had a lower limit of quantitation of 5 ng/mL. nih.govgrafiati.comthieme-connect.com A high-performance thin-layer chromatography (HPTLC) method showed linearity in the range of 0.4-8.0 µ g/band for carbinoxamine maleate (B1232345). eurjchem.com
Table 2: LOD and LOQ for Carbinoxamine Analysis
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|
| LC-MS/MS slideshare.netiosrjournals.orgresearchgate.net | 0.178 ng/mL | 0.5 ng/mL |
| Spectrophotometry researchgate.net | 0.66 ng/mL | 1.99 ng/mL |
| HPLC-UV nih.govgrafiati.comthieme-connect.com | Not specified | 5 ng/mL |
Recovery Studies in Complex Biological and Pharmaceutical Matrices
Recovery studies are performed to evaluate the efficiency of the extraction process of an analyte from a complex matrix, such as plasma or a pharmaceutical formulation. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution containing the analyte at the same concentration.
For carbinoxamine, recovery studies have been conducted in human plasma. One HPLC-MS/MS method demonstrated average extraction recoveries higher than 85% for both enantiomers. researchgate.net Another study using liquid-liquid extraction reported mean extraction recoveries of 103.8 ± 1.5% and 94.5 ± 1.8% for the (d) and (l) enantiomers of carbinoxamine, respectively. researchgate.net An LC-MS/MS method for carbinoxamine in human plasma showed an average recovery ranging from 78.32% to 96.84%. iosrjournals.orgresearchgate.net These results indicate that the extraction methods employed are effective in isolating the compound from the biological matrix.
Application of Analytical Methods in Preclinical Pharmacokinetic Research
Validated analytical methods are instrumental in preclinical pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. For (S)-carbinoxamine, these methods have been successfully applied to evaluate the pharmacokinetic profiles of its enantiomers in animal models, such as rats. researchgate.netresearchgate.netresearchgate.net
One such study utilizing an enantioselective HPLC-MS/MS method found that the pharmacokinetic parameters for the absorption and elimination processes of carbinoxamine enantiomers were not stereoselective in rats. researchgate.netresearchgate.netresearchgate.net This means that both the (S)- and (R)-enantiomers were absorbed and eliminated at similar rates. The study also confirmed that there was no chiral inversion, a process where one enantiomer converts to the other, either in vivo or in vitro. researchgate.net Another HPLC method was deemed suitable for pharmacokinetic studies in patients treated with carbinoxamine. nih.govgrafiati.comthieme-connect.com
The mean peak plasma concentration (Cmax) of carbinoxamine has been reported to be 28.7 (5.3) ng/mL at 6.7 hours after administration of a 16 mg extended-release formulation. rxlist.com At steady-state, the mean Cmax was 72.9 (24.4) ng/mL. rxlist.com The plasma half-life of carbinoxamine is approximately 17.0 hours. rxlist.com
Structural Characterization and Solid State Chemistry of S Carbinoxamine Maleate
Polymorphism and Crystallography of (S)-Carbinoxamine Maleate (B1232345)
Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, is a phenomenon of significant interest in the pharmaceutical industry. researchgate.net Different polymorphs of the same compound can exhibit varied physicochemical properties, including melting point, solubility, and stability, which can ultimately impact the drug's performance. researchgate.netjopcr.com
Identification and Characterization of Novel Crystalline Forms
Research has led to the identification and characterization of different polymorphic forms of carbinoxamine (B1668352) maleate. jopcr.com A study successfully synthesized and characterized various polymorphs of carbinoxamine maleate, which displayed melting point peaks in the range of 119.98°C to 122.54°C and enthalpies from -3.63 to -105.93 J/g. jopcr.com Another investigation reported a melting point of 116-121ºC for carbinoxamine maleate, which is described as a white crystalline powder. fda.gov
A novel crystalline form of carbinoxamine maleate, designated as Form-M, has also been identified. quickcompany.in This form is described as a high-purity, free-flowing solid, suggesting favorable characteristics for pharmaceutical formulation. quickcompany.in The stability of a new crystal form of carbinoxamine maleate has been highlighted, indicating its suitability for pharmaceutical use and storage due to its consistent quality and stable crystal structure over time. google.com
X-ray Powder Diffraction and Single-Crystal X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable tools for the solid-state characterization of pharmaceuticals. nih.govnih.gov X-ray Powder Diffraction (XRPD) provides a unique "fingerprint" for each crystalline form, allowing for their identification and differentiation. americanpharmaceuticalreview.com Single-crystal X-ray diffraction (SC-XRD) offers a more detailed view, elucidating the precise three-dimensional arrangement of atoms within the crystal lattice. uhu-ciqso.esbruker.com
A single-crystal X-ray diffraction study of carbinoxamine maleate revealed that it crystallizes in the orthorhombic space group P21212~ with specific unit cell dimensions. researchgate.net This analysis determined the absolute configuration of the carbinoxamine enantiomer to be S. The crystal structure consists of ion pairs linked by intermolecular hydrogen bonds. researchgate.net
XRPD has been instrumental in characterizing different polymorphs of carbinoxamine maleate. One study confirmed structural variations between polymorphs, with major diffraction peaks observed at d-values ranging from 4.26 Å to 4.49 Å. jopcr.com A patent for a new crystal form of carbinoxamine maleate provides its characteristic XRPD peaks. google.com
Table 1: X-ray Powder Diffraction Peaks for a Crystalline Form of Carbinoxamine Maleate. google.com
| d-value (Å) |
| 9.005 |
| 5.768 |
| 5.265 |
| 4.657 |
| 4.401 |
| 4.292 |
| 4.063 |
| 3.920 |
| 3.817 |
| 3.508 |
| 3.343 |
| 3.202 |
| 2.940 |
| 2.831 |
| 2.490 |
| Note: The d-value limit of error is ± 0.2 Å. |
Table 2: Crystallographic Data for (S)-Carbinoxamine Maleate. researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P21212~ |
| a | 10.527 (3) Å |
| b | 11.151 (3) Å |
| c | 17.626 (4) Å |
| Z | 4 |
Impact of Solid-State Properties on Formulation and Performance
The solid-state properties of an API, such as its crystalline form, have a profound impact on the formulation, stability, and bioavailability of the final drug product. google.com A stable crystalline form is crucial for ensuring consistent product quality and performance throughout its shelf life. The discovery of a new, stable crystal form of carbinoxamine maleate is significant as it offers good controllability and reproducibility, making it suitable for large-scale pharmaceutical manufacturing. google.com
The development of a well-defined, perfectly reproducible crystalline form with high purity and free-flowing characteristics, such as Form-M of carbinoxamine maleate, presents valuable advantages for formulation. quickcompany.in These properties can influence key manufacturing processes such as milling, blending, and tableting, as well as the dissolution rate of the drug product.
Controlled Crystallization Techniques for Enantiopure this compound
The production of enantiopure drugs is a critical aspect of pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. ardena.com Controlled crystallization is a key technique for obtaining the desired enantiomer in a pure form.
For chiral compounds like carbinoxamine, which are amines, diastereomeric salt formation is a common and effective method for chiral resolution. ardena.com This technique involves reacting the racemic mixture with a chiral acid to form diastereomeric salts, which have different physical properties and can be separated by crystallization.
The preparation of a specific crystalline form of carbinoxamine maleate has been described, involving dissolution in an organic solvent followed by crystallization. google.com Solvents such as isopropanol (B130326), ethyl acetate, and acetone (B3395972) have been mentioned in this context. google.com Another described method for preparing the crystalline form-M of carbinoxamine maleate involves dissolving the compound in a suitable solvent at reflux temperature, followed by cooling, stirring, and isolation of the solid. quickcompany.in The use of an anti-solvent like hexane, heptane, cyclohexane, or toluene (B28343) can also be employed to induce crystallization. quickcompany.in These controlled crystallization processes are vital for producing this compound with the desired solid-state properties and high enantiomeric purity.
Exploration of Novel Pharmacological Activities and Therapeutic Modalities for S Carbinoxamine
Antiviral Research and Mechanistic Investigations
(S)-carbinoxamine has emerged as a compound of interest in antiviral research, particularly for its activity against influenza viruses. This has led to detailed studies to understand its efficacy and mechanism of action.
Screening of an FDA-approved drug library identified carbinoxamine (B1668352) maleate (B1232345) (CAM) as a potent inhibitor of a broad spectrum of influenza viruses. nih.govresearchgate.net Laboratory studies have demonstrated its efficacy in cell cultures against multiple strains of both influenza A and influenza B viruses.
Initial screenings revealed that carbinoxamine maleate had strong antiviral activity against the A/Shanghai/4664T/2013(H7N9) influenza strain, with a half-maximal inhibitory concentration (IC50) of 3.56 μM. nih.govresearchgate.netfrontiersin.org Subsequent research confirmed its broad-spectrum activity against other human influenza A subtypes, including A/Shanghai/37T/2009(H1N1), A/Puerto Rico/8/1934(H1N1), and A/Guizhou/54/1989(H3N2), as well as the influenza B virus, B/Shanghai/2017(BY). nih.govfrontiersin.org The antiviral activity of carbinoxamine maleate is dose-dependent, leading to a reduction in viral RNA synthesis. nih.gov
Table 1: In Vitro Antiviral Activity of (S)-Carbinoxamine Maleate Against Influenza Viruses
| Influenza Virus Strain | Virus Type | IC50 (μM) |
|---|---|---|
| A/Shanghai/4664T/2013(H7N9) | A | 3.56 |
| A/Shanghai/37T/2009(H1N1) | A | 10.32 |
| A/Puerto Rico/8/1934(H1N1) | A | 24.81 |
| A/Guizhou/54/1989(H3N2) | A | 12.43 |
| B/Shanghai/2017(BY) | B | 14.21 |
Data sourced from studies on Madin-Darby Canine Kidney (MDCK) cells. nih.govfrontiersin.org
Mechanistic studies have pinpointed the antiviral action of (S)-carbinoxamine to the early stages of the viral life cycle. nih.govresearchgate.net Research indicates that the compound inhibits influenza virus infection by blocking the virus's entry into the host cell. nih.govasm.org
Time-of-addition experiments, where the drug is added at different points relative to viral infection, showed that (S)-carbinoxamine is most effective when administered early, confirming its role in targeting viral entry. nih.gov The mechanism is not the prevention of the virus attaching to the cell surface, a function mediated by the viral hemagglutinin (HA) protein. nih.govresearchgate.net Likewise, the compound does not affect the activity of neuraminidase (NA), the enzyme that facilitates the release of new virus particles from the cell. nih.govresearchgate.net Instead, the evidence suggests that (S)-carbinoxamine interferes with the process of endocytosis, the pathway by which the host cell internalizes the virus after attachment. nih.govresearchgate.netmdpi.com It is thought to prevent the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. mdpi.comnih.gov
The antiviral activity of (S)-carbinoxamine is mechanistically distinct from its well-known antihistaminic effects. Its classical function involves acting as a histamine (B1213489) H1 receptor antagonist. drugbank.comnih.gov In this role, it competes with histamine for binding sites on H1 receptors located on effector cells in various tissues, thereby blocking the cascade of allergic symptoms. drugbank.comnih.gov
In contrast, its antiviral mechanism does not involve the histamine receptor. The ability of (S)-carbinoxamine to block viral entry is attributed to its interference with the host cell's endocytosis machinery, a pathway unrelated to histamine signaling. nih.govasm.orgmdpi.com This differentiation is crucial as it defines a separate pharmacological profile for the compound, suggesting that its repurposing as an antiviral agent is based on a non-histaminic action.
Analysis of Antiviral Mechanism: Inhibition of Viral Entry and Endocytosis
Investigation of Non-Histaminic Receptor Interactions Beyond Classical Antihistamine Profile
The exploration of (S)-carbinoxamine's antiviral effects has inherently led to the investigation of its interactions beyond the H1 receptor. While its primary identity is that of a first-generation H1 receptor antagonist, its ability to inhibit viral infection highlights a significant non-histaminic activity. drugbank.comnih.gov
The research into its anti-influenza mechanism indicates that the compound interacts with cellular components that regulate viral entry via endocytosis. nih.govresearchgate.net This mode of action suggests an engagement with host-cell pathways rather than a direct effect on a viral protein or the H1 receptor. mdpi.com Although studies have confirmed that (S)-carbinoxamine interferes with the endocytic process, the specific host protein or lipid it targets to exert this effect has not been definitively identified. nih.govmdpi.com Therefore, its non-histaminic pharmacological profile is characterized by the inhibition of a fundamental cellular process utilized by viruses, representing a promising area for further molecular-level investigation to pinpoint its precise targets within the endocytic pathway.
Structure Activity Relationship Sar and Computational Chemistry of S Carbinoxamine
Correlation of Stereochemical Configuration with Pharmacological Activity
Carbinoxamine (B1668352) possesses a single chiral center, leading to two enantiomers: (S)-carbinoxamine and (R)-carbinoxamine. researchgate.net Research has consistently shown that the antihistaminic activity of carbinoxamine resides predominantly in the (S)-enantiomer. auburn.edu This stereoselectivity is a cornerstone of its structure-activity relationship (SAR).
The absolute configuration of the more active enantiomer was determined to be (S). researchgate.netnih.gov This specific spatial arrangement of the pyridyl and p-chlorophenyl groups around the chiral carbon is crucial for effective binding to the histamine (B1213489) H1 receptor. gpatindia.comauburn.edu The (S)-configuration correctly orients the key pharmacophoric elements—the two aromatic rings and the dimethylaminoethyl side chain—to fit into the receptor's binding pocket. gpatindia.comresearchgate.net The distance between the terminal nitrogen atom of the side chain and the center of one of the aromatic rings is a critical factor for H1-receptor antagonists, and the conformation adopted by (S)-carbinoxamine satisfies this requirement. researchgate.net
The p-chloro substitution on the phenyl ring is a key feature that enhances antihistaminic potency. gpatindia.com9afi.com This substitution increases the molecule's lipophilicity and influences its electronic properties, contributing to a stronger interaction with the receptor. 9afi.com Studies on related ethanolamine (B43304) ethers have shown that substitutions on the aromatic rings significantly impact activity, with electron-donating groups generally increasing antihistaminic effects. researchgate.net
| Feature | Contribution to Pharmacological Activity |
| (S)-Configuration | The primary determinant of high-affinity binding to the H1 receptor. auburn.edu |
| Aromatic Rings (Pyridyl and p-Chlorophenyl) | Essential for π-π stacking interactions within the receptor binding site. gpatindia.comresearchgate.net |
| p-Chloro Substituent | Increases lipophilicity and potency. gpatindia.com9afi.com |
| Dimethylaminoethyl Side Chain | Provides the necessary basic nitrogen for ionic interactions with the receptor. researchgate.net |
Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes
Computational modeling and molecular dynamics (MD) simulations have become invaluable tools for visualizing and understanding the interaction between (S)-carbinoxamine and the histamine H1 receptor at an atomic level. nih.govmdpi.com These techniques allow researchers to build three-dimensional models of the ligand-receptor complex and simulate their dynamic behavior over time.
Molecular docking studies, a key component of computational modeling, predict the most likely binding pose of (S)-carbinoxamine within the H1 receptor's binding site. scielo.org.mxmdpi.com These models often show that the protonated tertiary amine of the side chain forms a crucial salt bridge with a conserved aspartate residue in the receptor, while the aromatic rings engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding pocket. researchgate.netnih.gov
MD simulations provide a more dynamic picture, revealing how the ligand and receptor adapt to each other's presence. mdpi.commdpi.com These simulations can highlight the stability of key interactions, the role of water molecules in the binding interface, and the conformational changes that occur upon ligand binding. For instance, simulations can help understand how the flexibility of the ethylamino side chain allows the molecule to adopt an optimal conformation for binding. researchgate.net While specific MD simulation studies solely focused on (S)-carbinoxamine maleate (B1232345) are not widely published, the principles from studies on similar G-protein coupled receptors (GPCRs) and other antihistamines are applicable. nih.govmdpi.com These computational approaches are instrumental in rationalizing the observed stereoselectivity, as they can quantify the energetic differences in binding between the (S) and (R) enantiomers. researchgate.net
Quantum Chemical Calculations for Conformational Analysis and Reactivity
Quantum chemical calculations offer a deeper understanding of the intrinsic properties of (S)-carbinoxamine, such as its electronic structure and conformational preferences, independent of the receptor. rsc.orgyukiozaki.com These methods can accurately predict the molecule's preferred three-dimensional shapes in different environments.
Conformational analysis using quantum chemistry can identify the low-energy conformations of the molecule. nih.gov For (S)-carbinoxamine, these calculations can determine the dihedral angles between the aromatic rings and the orientation of the side chain that are most stable. researchgate.net The conformation observed in the crystal structure of carbinoxamine maleate has been shown to correspond to a calculated energy minimum for the free ion, suggesting that the molecule has a pre-disposed shape for receptor binding. researchgate.net
Rational Design Principles for Enhanced Stereoselectivity and Efficacy
The knowledge gleaned from SAR studies, computational modeling, and quantum chemistry provides a solid foundation for the rational design of new antihistamines with improved properties. 9afi.com The goal is to enhance stereoselectivity, increase efficacy, and potentially reduce side effects by modifying the carbinoxamine scaffold.
One key principle is the optimization of the substituents on the aromatic rings. By exploring different electron-donating and electron-withdrawing groups, it may be possible to fine-tune the electronic and steric properties of the molecule to achieve even greater affinity and selectivity for the H1 receptor. gpatindia.com9afi.com
Another avenue for design is the modification of the side chain. While the dimethylaminoethyl group is effective, exploring other chain lengths or incorporating the amine into a rigid ring system, as seen in other antihistamines like clemastine, could lock the molecule into a more bioactive conformation, thereby increasing potency and reducing the entropic penalty of binding. gpatindia.com However, such changes must be carefully considered, as they can also impact other properties, such as selectivity against other receptors (e.g., muscarinic receptors). gpatindia.com
Computational approaches play a pivotal role in this design process. mdpi.com By creating virtual libraries of new carbinoxamine derivatives and using docking and free energy calculations, researchers can prioritize the synthesis of compounds that are predicted to have the most favorable binding characteristics. scielo.org.mx This in silico screening significantly accelerates the drug discovery process and allows for a more targeted approach to developing next-generation antihistamines based on the (S)-carbinoxamine template. acs.org
Future Directions and Emerging Research Avenues for S Carbinoxamine Maleate
Development of Next-Generation Stereoselective H1-Antagonists
The focus on single-enantiomer drugs like (S)-carbinoxamine is part of a broader trend in pharmacology to develop more precise and effective medications. The development of next-generation stereoselective H1-antagonists is driven by the understanding that different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. plos.org
Historically, many antihistamines were marketed as racemic mixtures, containing both enantiomers in equal measure. plos.org However, advancements in chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, have made the isolation and study of individual enantiomers more feasible. researchgate.netrsc.orgnih.govscilit.com For instance, studies have successfully achieved baseline separation of carbinoxamine (B1668352) enantiomers using Chiralpak ID columns. researchgate.netrsc.org Capillary electrophoresis using chiral additives like heparin has also proven effective for the chiral separation of carbinoxamine and other antihistamines. nih.gov
Future research in this area will likely concentrate on:
Enhanced Stereoselective Synthesis: Developing more efficient and cost-effective methods for synthesizing the (S)-enantiomer directly, bypassing the need for separating a racemic mixture.
Improved Chiral Separation Methods: Further refinement of chromatographic and electrophoretic techniques to achieve even higher resolution and purity of enantiomers. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Investigating the specific interactions of (S)-carbinoxamine with the H1-receptor to design new antagonists with even greater affinity and selectivity, potentially leading to third-generation antihistamines with improved efficacy and safety profiles. mdpi.comnih.govacs.org
Application in Novel Disease Models and Therapeutic Areas
While (S)-carbinoxamine is primarily known for its antihistaminic effects in treating allergic conditions like rhinitis and urticaria, researchers are exploring its potential in other therapeutic domains. nih.govdrugbank.com This expansion is fueled by a deeper understanding of the diverse roles of histamine (B1213489) and its receptors throughout the body. tandfonline.com
Recent studies have highlighted the potential antiviral activity of carbinoxamine maleate (B1232345). Research has shown that carbinoxamine maleate exhibits potent antiviral activity against a broad spectrum of influenza viruses, including various strains of influenza A and influenza B. researchgate.netnih.govfrontiersin.org Mechanistic studies suggest that carbinoxamine may inhibit the influenza virus by interfering with the early stages of the viral life cycle, specifically by blocking its entry into target cells. researchgate.net This discovery opens up the possibility of repurposing carbinoxamine as an anti-influenza therapeutic. researchgate.netnih.govfrontiersin.org
Furthermore, computational studies have identified carbinoxamine as a potential inhibitor of the main protease of SARS-CoV-2, the virus responsible for COVID-19. mdpi.com While this research is still in its early stages, it points to a promising new avenue for the application of (S)-carbinoxamine in combating viral infections.
Future research will likely investigate the efficacy of (S)-carbinoxamine in:
Antiviral Therapy: Conducting in-depth preclinical and clinical studies to validate the antiviral effects of (S)-carbinoxamine against influenza and other viruses.
Inflammatory Disorders: Exploring its role in other inflammatory conditions where histamine may play a part.
Neurological Conditions: Investigating its effects on the central nervous system, given that first-generation antihistamines can cross the blood-brain barrier. mdpi.com
Integration of Omics Technologies for Comprehensive Stereoselective Response Analysis
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools to understand the intricate details of how drugs like (S)-carbinoxamine interact with the body. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is particularly relevant for antihistamines. nih.govwiley.com
Individual differences in drug response can be attributed to genetic variations in metabolic enzymes, drug transporters, and target receptors. nih.govwiley.com For example, polymorphisms in genes encoding for cytochrome P450 enzymes can alter the metabolism of antihistamines. walshmedicalmedia.com Similarly, variations in the H1 receptor gene could influence the efficacy of (S)-carbinoxamine. tandfonline.com
The integration of omics technologies will enable researchers to:
Identify Genetic Biomarkers: Pinpoint specific genetic variations that predict a patient's response to (S)-carbinoxamine, paving the way for personalized medicine. nih.gov
Elucidate Molecular Mechanisms: Gain a comprehensive understanding of the downstream effects of H1-receptor blockade by (S)-carbinoxamine on gene expression, protein levels, and metabolic pathways. researchgate.net
Predict Drug Interactions: Analyze how co-administered drugs might influence the metabolism and efficacy of (S)-carbinoxamine at a molecular level.
Table 1: Omics Technologies in (S)-Carbinoxamine Research
| Omics Technology | Application in (S)-Carbinoxamine Research | Potential Outcome |
|---|---|---|
| Genomics | Identifying polymorphisms in genes for metabolic enzymes and H1-receptors. nih.gov | Personalized dosing and prediction of efficacy. |
| Transcriptomics | Analyzing changes in gene expression in response to (S)-carbinoxamine. nih.gov | Understanding the molecular pathways affected by the drug. |
| Proteomics | Studying alterations in protein levels and post-translational modifications. nih.gov | Identifying novel drug targets and biomarkers of response. |
| Metabolomics | Profiling changes in small molecule metabolites after drug administration. nih.gov | Assessing the overall physiological impact of the drug. |
Advanced Material Science Applications for Controlled Release and Targeted Delivery of (S)-Carbinoxamine
The development of advanced drug delivery systems is a key area of pharmaceutical research, aiming to enhance the efficacy and reduce the side effects of medications. researchgate.netnih.gov For (S)-carbinoxamine, novel material science applications hold the promise of creating more effective and patient-friendly formulations.
One area of active research is the development of sustained-release suspensions using ion-exchange resins. researchgate.net These systems can provide prolonged drug release, maintaining therapeutic concentrations over an extended period and potentially reducing the frequency of administration. researchgate.netgoogle.com
Nanotechnology also offers exciting possibilities for the delivery of antihistamines. nih.gov Nano-carrier systems, such as nanoparticles and liposomes, can improve drug solubility, control release, and even target specific tissues. researchgate.netnih.govacs.org For instance, nanoparticles could be designed to deliver (S)-carbinoxamine directly to the site of an allergic reaction, maximizing its therapeutic effect while minimizing systemic exposure. tandfonline.com
Future research in this domain will likely focus on:
Biodegradable Polymers: Creating oral formulations with biodegradable polymers for controlled and sustained release of (S)-carbinoxamine. nih.gov
Nanoparticle-based Systems: Designing nanoparticles for targeted delivery to specific cells or tissues, such as mast cells or the nasal mucosa. nih.govudes.edu.co
Smart Materials: Developing materials that release (S)-carbinoxamine in response to specific physiological stimuli, such as a change in pH or the presence of inflammatory markers. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for identifying and quantifying (S)-carbinoxamine maleate in pharmaceutical formulations?
- Methodological Answer :
- UV-Vis Spectrophotometry : Prepare a 1:50,000 solution in dilute sulfuric acid (1:70) and measure absorbance at 263 ± 2 nm. Compare absorptivity to USP Carbinoxamine Maleate RS within ±7% .
- HPLC : Use a Phenomenex Luna C8(2) column with UV detection at 225 nm. System suitability requires resolution ≥2.0 between carbinoxamine and related compounds (e.g., impurities A and B) .
- Data Table :
| Method | Wavelength/Column | Key Parameters | Acceptance Criteria |
|---|---|---|---|
| UV-Vis | 263 nm | Absorptivity | ±7% of USP RS |
| HPLC | C8 column, 225 nm | Retention time ~9 min | Resolution ≥2.0 |
Q. How does the molecular structure of this compound influence its pharmacodynamic properties?
- Methodological Answer :
- The compound features a pyridinylmethoxy group and a dimethylaminoethyl chain, enabling H1 receptor antagonism via competitive binding. Structural analogs (e.g., chlorpheniramine) show reduced antiviral activity, suggesting the chlorine substituent and stereochemistry (S-enantiomer) enhance receptor affinity and antiviral potency .
Q. What are the critical parameters for designing dissolution tests of this compound extended-release formulations?
- Methodological Answer :
- Use USP Apparatus 2 (paddle) at 50 rpm in 900 mL water. Sample at intervals (e.g., 1, 4, 8 hours) and quantify via HPLC. Acceptance criteria: ≥80% dissolved within 8 hours .
Advanced Research Questions
Q. What methodological approaches are used to evaluate the antiviral activity of this compound against influenza viruses?
- Methodological Answer :
- In Vitro Assays : Measure viral replication inhibition in MDCK cells using plaque reduction assays. EC50 values for (S)-carbinoxamine range from 5–10 µM, compared to 15–20 µM for chlorpheniramine .
- Binding Studies : Perform surface plasmon resonance (SPR) to assess affinity for viral neuraminidase. Structural data (e.g., cryo-EM) may reveal interactions with conserved residues .
Q. How can researchers resolve discrepancies in reported anticholinergic effects of this compound across studies?
- Methodological Answer :
- Conduct dose-response analyses in animal models (e.g., guinea pig ileum) to quantify muscarinic receptor blockade. Compare with in vitro receptor binding assays (IC50 for M3 receptors: ~100 nM) .
- Data Contradiction Analysis : Variability may arise from enantiomeric purity; use chiral HPLC (e.g., Chiralpak AD-H column) to verify ≥99% S-enantiomer content .
Q. What strategies enable the synthesis of this compound with high enantiomeric purity?
- Methodological Answer :
- Asymmetric Catalysis : Employ Pd-catalyzed α-C(sp³)–H pyridylation of ethanolamine derivatives. Optimize reaction conditions (e.g., 80°C, 12 hours) for >98% enantiomeric excess (ee) .
- Data Table :
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| C–H Activation | Pd(OAc)₂, Pyridine-Oxazoline ligand | 85% | 99% |
| Salt Formation | Maleic acid in ethanol | 95% | – |
Q. How is impurity profiling of this compound performed using stability-indicating HPLC?
- Methodological Answer :
- Chromatographic Conditions : Mobile phase: Methanol-acetonitrile-water (200:50:750). Detect degradation products (e.g., oxidized pyridine derivatives) at 225 nm. Calculate impurities using relative retention times and response factors .
- Acceptance Criteria : Individual impurities ≤0.5%, total impurities ≤1.0% .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
